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molecular formula C5H6N2O3 B2904511 Ethyl 1,2,4-oxadiazole-3-carboxylate CAS No. 16223-25-9; 39512-59-9

Ethyl 1,2,4-oxadiazole-3-carboxylate

Cat. No. B2904511
M. Wt: 142.114
InChI Key: ZOQYOUPZOHBXRF-UHFFFAOYSA-N
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Patent
US08258122B2

Procedure details

To a suspension of ethyl 2-(hydroxyamino)-2-iminoacetate (3 g, 22.71 mmol) in triethylorthoformate (14 mL, 84.08 mmol) was added boron trifluoride diethyl etherate (0.144 mL, 1.14 mmol). It was heated for 90 minutes. The reaction mixture was concentrated under reduced pressure and the residue dissolved in chloroform. The resulting organic layer was washed with aqueous hydrochloric acid 2N (2×80 mL), aqueous sodium bicarbonate 4% (1×80 mL) and water (2×80 mL), it was dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to yield the title compound (2.70 g, 79%) as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.144 mL
Type
catalyst
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[NH:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:10](OC(OCC)OCC)C>B(F)(F)F.CCOCC>[O:1]1[CH:10]=[N:9][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ONC(C(=O)OCC)=N
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Two
Name
Quantity
0.144 mL
Type
catalyst
Smiles
B(F)(F)F.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was heated for 90 minutes
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform
WASH
Type
WASH
Details
The resulting organic layer was washed with aqueous hydrochloric acid 2N (2×80 mL), aqueous sodium bicarbonate 4% (1×80 mL) and water (2×80 mL), it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1N=C(N=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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